Cas no 943102-73-6 (1-(4-fluorobenzoyl)-3,5-dimethyl-4-(pyrrolidine-1-sulfonyl)-1H-pyrazole)

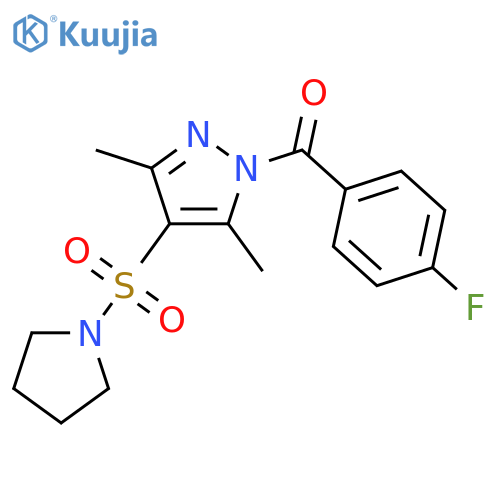

943102-73-6 structure

商品名:1-(4-fluorobenzoyl)-3,5-dimethyl-4-(pyrrolidine-1-sulfonyl)-1H-pyrazole

1-(4-fluorobenzoyl)-3,5-dimethyl-4-(pyrrolidine-1-sulfonyl)-1H-pyrazole 化学的及び物理的性質

名前と識別子

-

- 1-(4-fluorobenzoyl)-3,5-dimethyl-4-(pyrrolidine-1-sulfonyl)-1H-pyrazole

- 943102-73-6

- (3,5-dimethyl-4-pyrrolidin-1-ylsulfonylpyrazol-1-yl)-(4-fluorophenyl)methanone

- 3,5-dimethyl-4-(pyrrolidinylsulfonyl)pyrazolyl 4-fluorophenyl ketone

- (3,5-dimethyl-4-(pyrrolidin-1-ylsulfonyl)-1H-pyrazol-1-yl)(4-fluorophenyl)methanone

- F2065-0220

- AKOS002281920

-

- インチ: 1S/C16H18FN3O3S/c1-11-15(24(22,23)19-9-3-4-10-19)12(2)20(18-11)16(21)13-5-7-14(17)8-6-13/h5-8H,3-4,9-10H2,1-2H3

- InChIKey: ANWLGKRZIGMQLW-UHFFFAOYSA-N

- ほほえんだ: C(N1C(C)=C(S(N2CCCC2)(=O)=O)C(C)=N1)(C1=CC=C(F)C=C1)=O

計算された属性

- せいみつぶんしりょう: 351.10529078g/mol

- どういたいしつりょう: 351.10529078g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 6

- 重原子数: 24

- 回転可能化学結合数: 3

- 複雑さ: 566

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.3

- トポロジー分子極性表面積: 80.6Ų

1-(4-fluorobenzoyl)-3,5-dimethyl-4-(pyrrolidine-1-sulfonyl)-1H-pyrazole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F2065-0220-10mg |

1-(4-fluorobenzoyl)-3,5-dimethyl-4-(pyrrolidine-1-sulfonyl)-1H-pyrazole |

943102-73-6 | 90%+ | 10mg |

$79.0 | 2023-05-16 | |

| Life Chemicals | F2065-0220-5μmol |

1-(4-fluorobenzoyl)-3,5-dimethyl-4-(pyrrolidine-1-sulfonyl)-1H-pyrazole |

943102-73-6 | 90%+ | 5μl |

$63.0 | 2023-05-16 | |

| Life Chemicals | F2065-0220-40mg |

1-(4-fluorobenzoyl)-3,5-dimethyl-4-(pyrrolidine-1-sulfonyl)-1H-pyrazole |

943102-73-6 | 90%+ | 40mg |

$140.0 | 2023-05-16 | |

| Life Chemicals | F2065-0220-20mg |

1-(4-fluorobenzoyl)-3,5-dimethyl-4-(pyrrolidine-1-sulfonyl)-1H-pyrazole |

943102-73-6 | 90%+ | 20mg |

$99.0 | 2023-05-16 | |

| Life Chemicals | F2065-0220-2mg |

1-(4-fluorobenzoyl)-3,5-dimethyl-4-(pyrrolidine-1-sulfonyl)-1H-pyrazole |

943102-73-6 | 90%+ | 2mg |

$59.0 | 2023-05-16 | |

| Life Chemicals | F2065-0220-10μmol |

1-(4-fluorobenzoyl)-3,5-dimethyl-4-(pyrrolidine-1-sulfonyl)-1H-pyrazole |

943102-73-6 | 90%+ | 10μl |

$69.0 | 2023-05-16 | |

| Life Chemicals | F2065-0220-4mg |

1-(4-fluorobenzoyl)-3,5-dimethyl-4-(pyrrolidine-1-sulfonyl)-1H-pyrazole |

943102-73-6 | 90%+ | 4mg |

$66.0 | 2023-05-16 | |

| Life Chemicals | F2065-0220-1mg |

1-(4-fluorobenzoyl)-3,5-dimethyl-4-(pyrrolidine-1-sulfonyl)-1H-pyrazole |

943102-73-6 | 90%+ | 1mg |

$54.0 | 2023-05-16 | |

| Life Chemicals | F2065-0220-5mg |

1-(4-fluorobenzoyl)-3,5-dimethyl-4-(pyrrolidine-1-sulfonyl)-1H-pyrazole |

943102-73-6 | 90%+ | 5mg |

$69.0 | 2023-05-16 | |

| Life Chemicals | F2065-0220-20μmol |

1-(4-fluorobenzoyl)-3,5-dimethyl-4-(pyrrolidine-1-sulfonyl)-1H-pyrazole |

943102-73-6 | 90%+ | 20μl |

$79.0 | 2023-05-16 |

1-(4-fluorobenzoyl)-3,5-dimethyl-4-(pyrrolidine-1-sulfonyl)-1H-pyrazole 関連文献

-

1. Structures of self-assembled n-alkanethiols on gold by reflection high-energy electron diffraction†Mithun Ghosh,Ding-Shyue Yang Phys. Chem. Chem. Phys., 2020,22, 17325-17335

-

Soumaila Zebret,Elena Torres,Enzo Terreno,Laure Guénée,Carmine Senatore,Josef Hamacek Dalton Trans., 2011,40, 4284-4290

-

Shailesh Nagarkar,Taco Nicolai,Christophe Chassenieux,Ashish Lele Phys. Chem. Chem. Phys., 2010,12, 3834-3844

-

4. Structural evidence for a reaction intermediate mimic in the active site of a sulfite dehydrogenase†Ahmed Djeghader,Melanie Rossotti,Saleh Abdulkarim,Frédéric Biaso,Guillaume Gerbaud,Wolfgang Nitschke,Barbara Schoepp-Cothenet,Tewfik Soulimane,Stéphane Grimaldi Chem. Commun., 2020,56, 9850-9853

-

Bernardo Barbiellini,Hasnain Hafiz,Susmita Basak,Jun Liu,Thomas Richardson,Guojiun Shu,Fangcheng Chou,Tsu-Chien Weng,Dennis Nordlund,Dimosthenis Sokaras,Brian Moritz,Thomas P. Devereaux,Ruimin Qiao,Yi-De Chuang,Arun Bansil,Zahid Hussain,Wanli Yang Phys. Chem. Chem. Phys., 2015,17, 26369-26377

943102-73-6 (1-(4-fluorobenzoyl)-3,5-dimethyl-4-(pyrrolidine-1-sulfonyl)-1H-pyrazole) 関連製品

- 2680804-57-1(5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridazine-3-carboxylic acid)

- 309755-91-7((5Z)-3-(3-chlorophenyl)-2-sulfanylidene-5-(thiophen-2-yl)methylidene-1,3-thiazolidin-4-one)

- 1185298-45-6(N-2-(4-Amino-3-methylphenoxy)ethyl-N-methyl-n-phenylamine Dihydrochloride)

- 483968-03-2(1-(2,6-dimethyl-1-piperidinyl)-3-(3-methoxyphenoxy)-2-propanol)

- 1147351-97-0(N-(1-cyano-1,2-dimethylpropyl)-2-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}acetamide)

- 42464-96-0(NNMTi)

- 2098015-65-5(2-Azido-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-one)

- 2137653-00-8(5-2-(1H-pyrazol-4-yl)ethyl-1,2,4-oxadiazole-3-carboxylic acid)

- 1361490-29-0(4,3',4',5'-Tetrachloro-2,3,5,6-tetrafluorobiphenyl)

- 2137745-59-4(Benzenesulfonyl fluoride, 3-(2-propen-1-yl)-)

推奨される供給者

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Wuhan ChemNorm Biotech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量